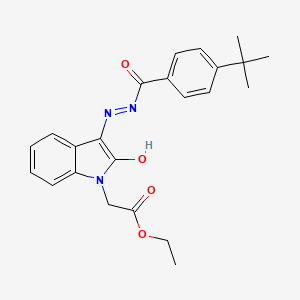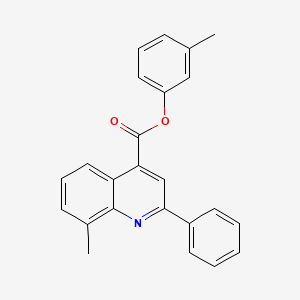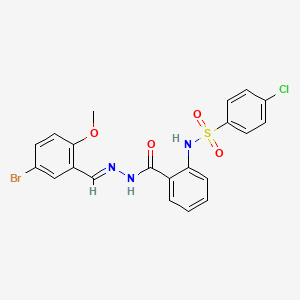![molecular formula C24H21N5OS B12039878 4-{[(E)-(9-Ethyl-9H-carbazol-3-YL)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 478253-62-2](/img/structure/B12039878.png)
4-{[(E)-(9-Ethyl-9H-carbazol-3-YL)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common route includes the condensation of 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with 9-ethylcarbazole aldehyde in the presence of suitable catalysts. The reaction proceeds via a Schiff base formation, followed by cyclization to yield the desired product .
Reaction Conditions: The reaction typically occurs under mild conditions, with appropriate solvents and reagents. The choice of solvent and temperature influences the yield and selectivity of the reaction.
Industrial Production: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for scientific investigations.
Analyse Chemischer Reaktionen
Reactivity:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction processes can modify the functional groups, affecting its properties.
Substitution: Substitution reactions at different positions on the triazole ring are possible.
Base-Catalyzed Cyclization: The Schiff base formation and subsequent cyclization often involve basic conditions.
Hydrogenation: Reduction of the imine group to the corresponding amine can be achieved using hydrogen gas and a suitable catalyst.
Major Products: The major product is the target compound itself, which exhibits interesting biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Ligand Design: Researchers explore its potential as a ligand in coordination chemistry due to its unique structure.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Anticancer Properties: Some studies suggest that triazole derivatives exhibit anticancer activity, making this compound relevant for further investigation.
Biological Probes: Researchers use it as a probe to study biological processes.
Material Science: Its properties may find applications in materials science, such as organic electronics or sensors.
Wirkmechanismus
The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs with the same substituents, other triazole derivatives share structural features. For instance, 5-(4-tert-butylphenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-yl hydrosulfide exhibits similar characteristics.
Eigenschaften
CAS-Nummer |
478253-62-2 |
|---|---|
Molekularformel |
C24H21N5OS |
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
4-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C24H21N5OS/c1-3-28-21-7-5-4-6-19(21)20-14-16(8-13-22(20)28)15-25-29-23(26-27-24(29)31)17-9-11-18(30-2)12-10-17/h4-15H,3H2,1-2H3,(H,27,31)/b25-15+ |
InChI-Schlüssel |
GCMYYOBRGCTFPT-MFKUBSTISA-N |
Isomerische SMILES |
CCN1C2=C(C=C(C=C2)/C=N/N3C(=NNC3=S)C4=CC=C(C=C4)OC)C5=CC=CC=C51 |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)C=NN3C(=NNC3=S)C4=CC=C(C=C4)OC)C5=CC=CC=C51 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[(E)-[[2-[2-(cyclohexylcarbamoyl)anilino]-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12039812.png)






![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B12039839.png)
![[4-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12039845.png)

![2-bromo-4-((E)-{[3-(3-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B12039853.png)



